

GL-V9: A Comprehensive Technical Guide on its Molecular Structure and Function

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Compound of Interest

Compound Name: GL-V9

Cat. No.: B607662

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Abstract

GL-V9, a synthetic flavonoid derivative of wogonin, has emerged as a promising anti-cancer agent with demonstrated efficacy across a range of malignancies. This technical guide provides an in-depth overview of the molecular structure and multifaceted functions of **GL-V9**. It details the compound's chemical properties, summarizes its inhibitory effects on various cancer cell lines, and elucidates the intricate signaling pathways through which it exerts its therapeutic effects. Furthermore, this document provides detailed experimental protocols for key assays used to characterize **GL-V9**'s activity, intended to facilitate further research and development.

Molecular Structure and Chemical Properties

GL-V9, with the IUPAC name 5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one, is a meticulously synthesized flavonoid.^{[1][2]} Its molecular formula is C₂₄H₂₇NO₅, and it has a molecular weight of 409.48 g/mol.^[1]

Property	Value
IUPAC Name	5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one
Molecular Formula	C ₂₄ H ₂₇ NO ₅
Molecular Weight	409.48 g/mol
SMILES Code	<chem>O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC</chem>
CAS Number	1178583-19-1

Functional Activity and Mechanism of Action

GL-V9 exhibits a broad spectrum of anti-cancer activities, primarily through the induction of apoptosis, autophagy, and mitotic catastrophe in tumor cells. It has also been identified as a senolytic agent, capable of selectively eliminating senescent cancer cells. Its mechanisms of action are intrinsically linked to the modulation of several critical intracellular signaling pathways.

Anti-Cancer Effects

GL-V9 has demonstrated significant inhibitory effects against a variety of cancer cell lines, including:

- **Colorectal Cancer:** **GL-V9** suppresses the invasion and migration of human colorectal cancer cells.^[1]
- **Cutaneous Squamous Cell Carcinoma:** It induces both apoptosis and autophagy in cutaneous squamous cell carcinoma cells.^[2]
- **Prostate Cancer:** **GL-V9** inhibits the activation of signaling networks that promote prostate cancer cell survival and induces apoptosis.
- **Breast Cancer:** It has been identified as a potential therapeutic agent against breast cancer.

- Acute Myeloid Leukemia: **GL-V9** shows synergistic anti-tumor effects when combined with other targeted therapies.

Quantitative Data: Inhibitory Concentration (IC50)

The following table summarizes the reported IC50 values of **GL-V9** in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

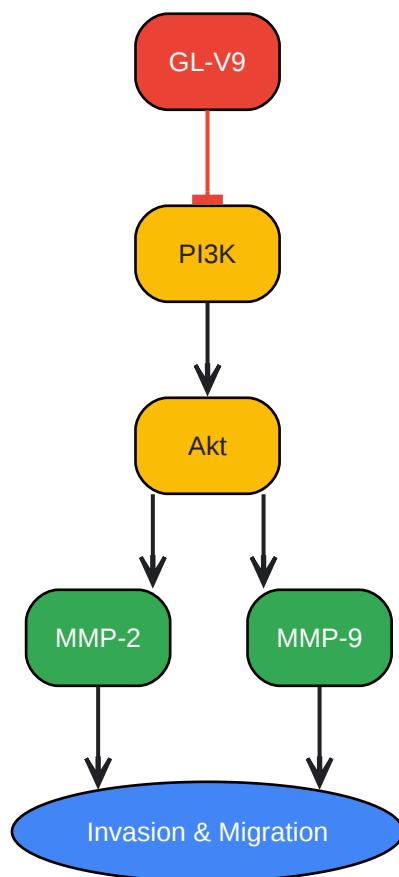
Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)
HCT116	Colorectal Cancer	28.08 ± 1.36	24
SW480	Colorectal Cancer	44.12 ± 1.54	24
SW620	Colorectal Cancer	36.91 ± 2.42	24
LS174T	Colorectal Cancer	32.24 ± 1.60	24
A431	Cutaneous Squamous Cell Carcinoma	17.72 ± 4.23	24
A431	Cutaneous Squamous Cell Carcinoma	9.06 ± 0.6	36
A431	Cutaneous Squamous Cell Carcinoma	5.9 ± 1.14	48
U937	Acute Myeloid Leukemia	3-4	Not Specified
THP-1	Acute Myeloid Leukemia	3-4	Not Specified

Key Signaling Pathways Modulated by GL-V9

GL-V9's anti-neoplastic effects are mediated through its interaction with and modulation of several key signaling cascades that are often dysregulated in cancer.

PI3K/Akt/MMP Signaling Pathway

In colorectal cancer, **GL-V9** inhibits the PI3K/Akt signaling pathway, which in turn downregulates the expression and activity of matrix metalloproteinases MMP-2 and MMP-9. This inhibition of MMPs is crucial for its anti-invasive and anti-metastatic effects.

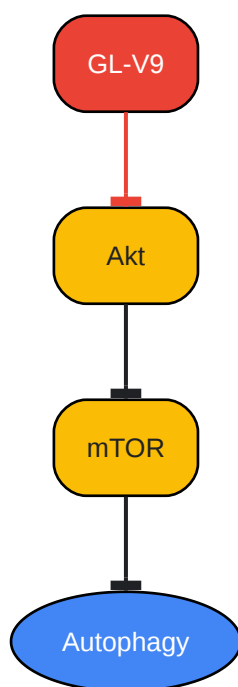


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GL-V9 inhibits the PI3K/Akt pathway, reducing MMP-2/9 and metastasis.

AKT/mTOR Signaling Pathway

GL-V9 induces autophagy in cutaneous squamous cell carcinoma cells by inhibiting the Akt/mTOR signaling pathway. This action contributes to its overall anti-tumor effect.

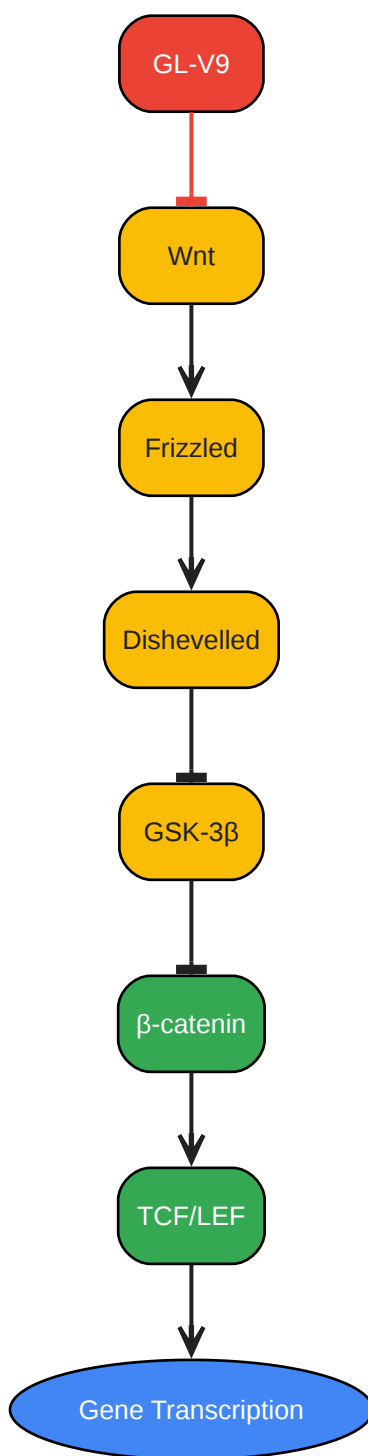


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GL-V9 inhibits the Akt/mTOR pathway, leading to the induction of autophagy.

Wnt/ β -catenin Signaling Pathway

GL-V9 has been shown to inhibit the Wnt/ β -catenin signaling pathway. The dysregulation of this pathway is a critical factor in the development and progression of many cancers. By inhibiting this pathway, **GL-V9** can suppress tumor growth and proliferation.

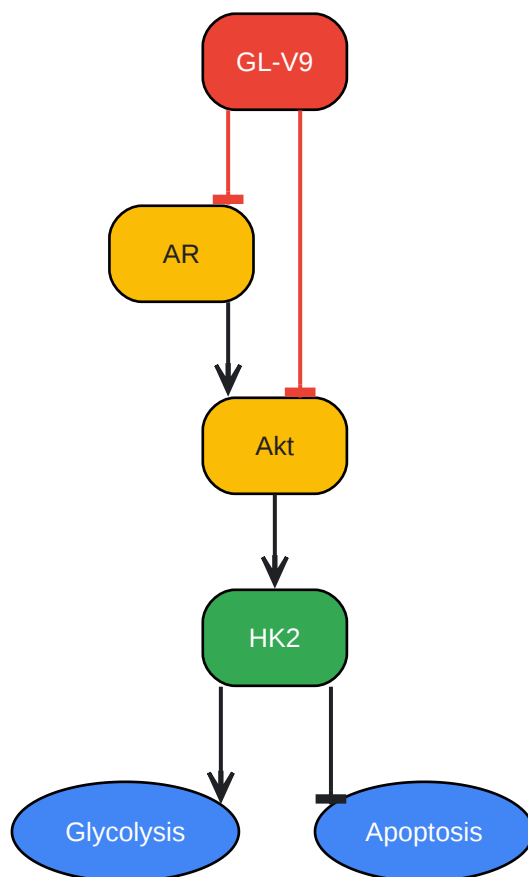


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GL-V9 inhibits Wnt signaling, preventing β -catenin accumulation and gene transcription.

AR-AKT-HK2 Signaling Pathway

In prostate cancer, **GL-V9** inhibits the androgen receptor (AR)-AKT-Hexokinase 2 (HK2) signaling network. This action disrupts cancer cell metabolism and induces mitochondria-mediated apoptosis.



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GL-V9 inhibits the AR-AKT-HK2 network, disrupting glycolysis and inducing apoptosis.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of **GL-V9**.

Cell Viability (MTT) Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of **GL-V9** (e.g., 0-100 μ M) and a vehicle control (DMSO, final concentration $\leq 0.1\%$) for the desired time periods (e.g., 24, 48, 72 hours).
- **MTT Addition:** After the incubation period, add 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the **GL-V9** concentration.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of **GL-V9**.

- **Cell Lysis:** After treatment with **GL-V9**, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE:** Denature equal amounts of protein (e.g., 20-40 μ g) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, MMP-2, MMP-9, β -catenin, β -actin) overnight at 4°C. The specific dilution for each antibody should be determined empirically or based on the manufacturer's recommendation.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to a loading control such as β -actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Treat cells with **GL-V9** at the desired concentrations and for the appropriate duration.
- **Cell Harvesting:** Collect both adherent and floating cells and wash them twice with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:**
 - Annexin V-negative and PI-negative cells are considered viable.

- Annexin V-positive and PI-negative cells are in early apoptosis.
- Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
- Quantify the percentage of cells in each quadrant.

Conclusion

GL-V9 is a promising synthetic flavonoid with potent anti-cancer properties. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, mTOR, Wnt/ β -catenin, and AR-AKT-HK2, underscores its potential as a multi-targeted therapeutic agent. The detailed molecular information, quantitative data, and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of **GL-V9** in the fight against cancer.

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References

- 1. Flavonoid GL-V9 suppresses invasion and migration of human colorectal cancer cells by inhibiting PI3K/Akt and MMP-2/9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GL-V9 inhibits the activation of AR-AKT-HK2 signaling networks and induces prostate cancer cell apoptosis through mitochondria-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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